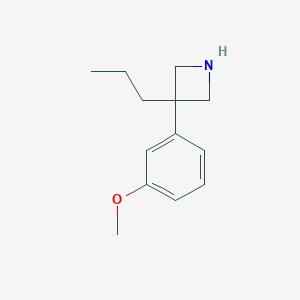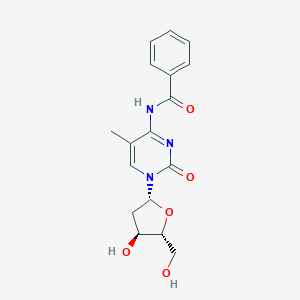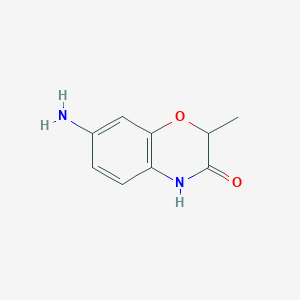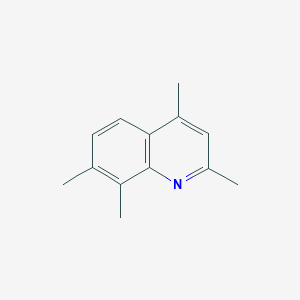
Bacitracin A (8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Bacitracina es un antibiótico polipeptídico producido por ciertas cepas de Bacillus licheniformis y Bacillus subtilis. Fue aislado por primera vez en 1945 a partir de una cepa de Bacillus licheniformis obtenida de una herida de un paciente llamado Tracy . La Bacitracina se utiliza principalmente como preparación tópica debido a su capacidad para interrumpir las bacterias grampositivas al interferir con la síntesis de la pared celular y el peptidoglicano .
Mecanismo De Acción
La Bacitracina ejerce sus efectos antibacterianos al unirse al bactoprenol, una molécula que transporta los monómeros de peptidoglicano a través de la membrana celular bacteriana . Esta unión evita la desfosforilación del bactoprenol, inhibiendo el ensamblaje de nuevos monómeros de peptidoglicano e interrumpiendo la síntesis de la pared celular . Este mecanismo es particularmente eficaz contra las bacterias grampositivas .
Análisis Bioquímico
Biochemical Properties
Bacitracin A (8CI) plays a crucial role in biochemical reactions. It interferes with cell membrane function, suppresses cell wall formation by preventing the formation of peptidoglycan strands, and inhibits protein synthesis . It interacts with various enzymes, proteins, and other biomolecules, including divalent metal ions such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II) .
Cellular Effects
Bacitracin A (8CI) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which leads to the death of the cell . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Bacitracin A (8CI) is unique. It binds to a divalent metal ion, forming complexes that bind C 55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which ultimately inhibits cell wall synthesis . These Bacitracin A (8CI) metal complexes also bind and oxidatively cleave DNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Bacitracin A (8CI) exhibits changes in its effects. It has a short duration of action as it must be given every 3 to 4 hours topically . It is nephrotoxic when given intramuscularly and may lead to renal failure .
Dosage Effects in Animal Models
In animal models, the effects of Bacitracin A (8CI) vary with different dosages. It has been used as an antibacterial feed additive for livestock, as it is not easily absorbed by the intestine and is easily excreted . It is not used systemically because of its pronounced nephrotoxicity .
Metabolic Pathways
Bacitracin A (8CI) is involved in several metabolic pathways. It is produced non-ribosomally by several strains of Bacillus licheniformis and Bacillus subtilis, and contains at least ten distinct dodecapeptides that differ by one or two amino acids .
Transport and Distribution
Bacitracin A (8CI) is transported and distributed within cells and tissues. It is not appreciably absorbed from the GI tract and is not used systemically because of its pronounced nephrotoxicity .
Subcellular Localization
The subcellular localization of Bacitracin A (8CI) is primarily at the site of bacterial cell wall synthesis, where it exerts its antimicrobial effects . It is also found in the cytosol of Bacillus licheniformis .
Métodos De Preparación
La Bacitracina se produce mediante fermentación microbiana. El antibiótico se extrae de los fluidos de cultivo a pH 7.0 y se redisuelve en soluciones acuosas a pH 3.0 . Se utilizan diversas técnicas de separación, como la distribución en contracorriente y la cromatografía líquida de alta presión, para aislar los diferentes componentes de la Bacitracina . La producción industrial implica la optimización de los procesos de fermentación para aumentar el rendimiento y reducir los costes .
Análisis De Reacciones Químicas
La Bacitracina experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen la yodación, la carboximetilación y el acoplamiento del ácido diazobenceno sulfónico . Estas reacciones pueden afectar significativamente la actividad antibacteriana de la Bacitracina, con algunas modificaciones que llevan a una pérdida de actividad del 90-94% .
Aplicaciones Científicas De Investigación
La Bacitracina tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar las interacciones lípido-péptido y varios procesos bioquímicos . En biología y medicina, la Bacitracina se utiliza como antibiótico polipeptídico para tratar infecciones cutáneas localizadas, neumonía y empiema en bebés . También se utiliza en medicina veterinaria y en las industrias de alimentación animal debido a su amplio espectro antimicrobiano y su baja resistencia .
Comparación Con Compuestos Similares
La Bacitracina se compara a menudo con otros antibióticos polipeptídicos como la polimixina B y la neomicina. Si bien los tres se utilizan en formulaciones tópicas para prevenir infecciones, la Bacitracina es única en su mecanismo de acción específico y su uso principal contra las bacterias grampositivas . Otros compuestos similares incluyen la bacitracina A, A1, B, B1, B2, C, D, E, F, G y X, siendo la bacitracina A la que tiene mayor actividad antibacteriana .
Propiedades
Número CAS |
22601-59-8 |
|---|---|
Fórmula molecular |
C66H103N17O16S |
Peso molecular |
1422.7 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(4R)-2-[(1R,2R)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2R,3S)-1-[[(3R,6R,9R,12R,15R,18R,21R)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37-,40-,41-,42+,43+,44-,45-,46-,47-,48+,52-,53-,54-/m1/s1 |
Clave InChI |
CLKOFPXJLQSYAH-YBVXDRQKSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
SMILES isomérico |
CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC[C@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@@H]([C@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
melting_point |
221 - 225 °C |
Key on ui other cas no. |
22601-59-8 1405-87-4 |
Descripción física |
Solid |
Números CAS relacionados |
1405-89-6 (zinc complex) |
Solubilidad |
2.45e-02 g/L |
Sinónimos |
bacitracin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















